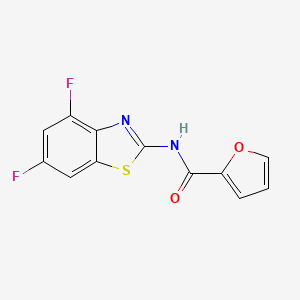![molecular formula C25H23FN4O5 B2882923 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea CAS No. 1023474-24-9](/img/structure/B2882923.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C25H23FN4O5 and its molecular weight is 478.48. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma-2 Receptor Ligand Development
Sigma-2 receptors are implicated in various physiological processes and pathological conditions. The compound has structural similarities to known sigma-2 receptor ligands, suggesting potential as a selective ligand for this receptor . This could be particularly useful in the development of new therapeutic agents for treating neuropathic pain, as sigma-2 receptor agonists have shown promise in relieving mechanical hyperalgesia in mouse models of chronic pain .
Intramolecular α-Amidoalkylation
The compound can be synthesized using intramolecular α-amidoalkylation, a reaction that forms a bond between a nitrogen atom and an alpha-carbon of an amide. This method has been employed to create various isoquinoline compounds . The ability to perform this reaction efficiently opens up possibilities for synthesizing a wide range of isoquinoline derivatives, which are valuable in medicinal chemistry.
Green Chemistry Catalyst
The synthesis process of this compound involves the use of triflic acid absorbed on silica, which acts as an environmentally friendly “green” catalyst . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. It also highlights the compound’s role in promoting sustainable practices in chemical synthesis.
Alkaloid Synthesis
Isoquinoline alkaloids are a significant class of plant-derived compounds with diverse biological activities. The compound can be used as a precursor in the synthesis of these alkaloids . This is important for the pharmaceutical industry, as many alkaloids are used as the basis for drugs due to their pharmacological properties.
Homoveratrylamine Derivatives
The compound’s structure suggests its utility in the synthesis of homoveratrylamine derivatives. These derivatives have been explored for their potential biological activities, including their use in creating new pharmacologically active molecules .
Analytical and Spectral Studies
The compound’s unique structure makes it suitable for various analytical and spectral studies, including 1H, 13C-NMR, UV, IR, and mass spectral data . These studies are crucial for understanding the compound’s properties, confirming its structure, and exploring its reactivity .
Mécanisme D'action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, showing a high selectivity ratio (sigma-1/sigma-2 selectivity ratio > 1000) . This interaction results in the modulation of the receptor’s function, which can lead to various physiological and pathological changes .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis . Therefore, the compound’s interaction with this receptor can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 min of dosing . It also shows adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound’s action on the sigma-2 receptor can lead to promising anti-inflammatory analgesic effects . For example, it has been shown to have antinociceptive effects in the formalin model of inflammatory pain in mice .
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-18-7-8-20(26)22(13-18)30(32)33/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXJRCCXMTMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

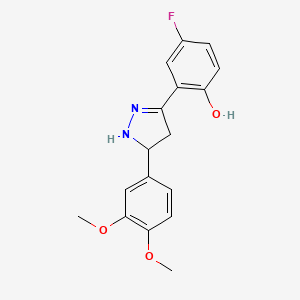
![(4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2882841.png)
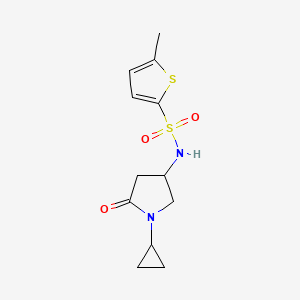
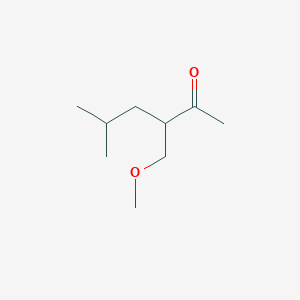
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2882844.png)
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2882845.png)
![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B2882847.png)

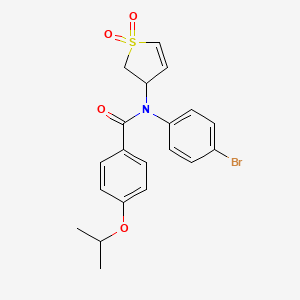
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2882852.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)
